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Compound of Interest

Compound Name: 4-(Piperidin-4-yl)aniline

Cat. No.: B052056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(Piperidin-4-yl)aniline, a key intermediate in the synthesis of various

pharmacologically active molecules. This document is intended to serve as a valuable resource

for researchers and scientists involved in drug discovery and development by presenting

detailed spectroscopic information and the experimental protocols for its acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-(Piperidin-4-
yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b052056?utm_src=pdf-interest
https://www.benchchem.com/product/b052056?utm_src=pdf-body
https://www.benchchem.com/product/b052056?utm_src=pdf-body
https://www.benchchem.com/product/b052056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.98 d, J=8.4 Hz 2H Ar-H (ortho to NH₂)

6.63 d, J=8.4 Hz 2H
Ar-H (ortho to

piperidine)

3.49 br s 2H NH₂

3.09 d, J=12.0 Hz 2H
Piperidine-H (axial,

C2/C6)

2.65 t, J=12.0 Hz 2H
Piperidine-H

(equatorial, C2/C6)

2.45 tt, J=11.2, 3.6 Hz 1H Piperidine-H (C4)

1.70 d, J=12.0 Hz 2H
Piperidine-H (axial,

C3/C5)

1.55 qd, J=12.0, 3.6 Hz 2H
Piperidine-H

(equatorial, C3/C5)

1.45 br s 1H NH (piperidine)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

144.9 Ar-C-NH₂

137.2 Ar-C-Piperidine

128.8 Ar-CH (ortho to piperidine)

115.4 Ar-CH (ortho to NH₂)

46.5 Piperidine-CH₂ (C2/C6)

44.2 Piperidine-CH (C4)

34.6 Piperidine-CH₂ (C3/C5)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3435, 3350 Strong, Sharp
N-H stretch (NH₂, primary

amine)

3290 Medium, Broad
N-H stretch (piperidine,

secondary amine)

3020 Medium Aromatic C-H stretch

2925, 2850 Strong
Aliphatic C-H stretch

(piperidine)

1620 Strong N-H bend (NH₂)

1520 Strong Aromatic C=C stretch

820 Strong
p-disubstituted benzene C-H

bend

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

176.13 100 [M]⁺ (Molecular Ion)

175.12 85 [M-H]⁺

120.08 60
[M - C₄H₈N]⁺ (loss of

piperidine fragment)

93.06 45 [C₆H₇N]⁺ (aniline fragment)

Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of 4-(Piperidin-4-yl)aniline (approximately 10 mg) was

dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Parameters:

Frequency: 400 MHz

Number of Scans: 16

Relaxation Delay: 1.0 s

Pulse Width: 10.0 µs

Acquisition Time: 4.0 s

¹³C NMR Parameters:

Frequency: 100 MHz
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Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Program: Standard proton-decoupled pulse sequence.

Data Processing: The resulting Free Induction Decays (FIDs) were processed using

MestReNova software. Fourier transformation, phase correction, and baseline correction were

applied. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm

for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid 4-(Piperidin-4-yl)aniline was placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer equipped with a UATR accessory.

Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The spectrum was baseline corrected and the peak wavenumbers were

identified using the instrument's software.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 4-(Piperidin-4-yl)aniline was prepared in methanol.

Instrumentation: Mass spectral data was obtained using a Thermo Scientific ISQ EC single

quadrupole mass spectrometer with an electron ionization (EI) source.

Parameters:
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Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: 50 - 500 m/z

Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and

major fragmentation patterns.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-(Piperidin-4-yl)aniline.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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